Cefovecin

Veterinary Dermatology Antimicrobial Susceptibility Staphylococcus pseudintermedius

Owner non-compliance with daily oral antibiotics is a major cause of treatment failure in companion animals. Cefovecin (CAS 234096-34-5) solves this with a single subcutaneous injection providing 14 days of therapeutic levels. - 97% treatment success rate in cats due to guaranteed compliance [Local Evidence]. - Unique PK profile: >98% plasma protein binding and 133-166 hour half-life enables this long duration [Local Evidence]. - Supplied as a high-purity analytical standard to support your veterinary PK/PD and formulation studies.

Molecular Formula C17H19N5O6S2
Molecular Weight 453.5 g/mol
CAS No. 234096-34-5
Cat. No. B1236667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefovecin
CAS234096-34-5
Synonymscefovecin
Molecular FormulaC17H19N5O6S2
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C4CCCO4)C(=O)O
InChIInChI=1S/C17H19N5O6S2/c1-27-21-10(8-6-30-17(18)19-8)13(23)20-11-14(24)22-12(16(25)26)7(5-29-15(11)22)9-3-2-4-28-9/h6,9,11,15H,2-5H2,1H3,(H2,18,19)(H,20,23)(H,25,26)/b21-10-/t9-,11+,15+/m0/s1
InChIKeyZJGQFXVQDVCVOK-QFKLAVHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefovecin: Core Characteristics and Procurement


Cefovecin (CAS 234096-34-5), marketed as Convenia, is a semi-synthetic, extended-spectrum, third-generation cephalosporin antibiotic specifically developed for veterinary use [1]. It is formulated for subcutaneous administration in dogs and cats [1]. Its defining characteristic is an exceptionally long elimination half-life, enabling a single injection to provide therapeutic antibacterial concentrations for up to 14 days [2]. This long duration is primarily due to its high and species-specific plasma protein binding ( >98% in dogs, >99% in cats) [2], and it is excreted mostly unchanged in the urine [3]. This pharmacokinetic profile directly addresses challenges in companion animal medicine related to owner compliance with daily oral dosing regimens [2].

Model compound
Long-acting injectable cephalosporin for canine/feline PK/PD studies
Key attribute
High species-specific plasma protein binding (>98% dog, >99% cat) driving prolonged half-life
Study context
Supports compliance-independent dosing models in veterinary research

Cefovecin vs. Oral Antibiotics: Key Differences


The substitution of cefovecin with other third-generation cephalosporins or broad-spectrum antibiotics like fluoroquinolones is not a straightforward therapeutic exchange. A primary reason is the potential for treatment failure due to owner non-compliance with daily oral medications, a critical factor in veterinary medicine [1]. Furthermore, while sharing a beta-lactam mechanism, the in vitro potency (MIC) of cefovecin is not equivalent to other cephalosporins [2]. Crucially, the sustained, weeks-long duration of action of cefovecin is a unique pharmacokinetic feature that cannot be replicated by a short course of daily oral drugs like cefpodoxime or enrofloxacin [REFS-1, REFS-3]. Attempting to substitute cefovecin with these alternatives without considering these differences can lead to subtherapeutic drug levels, treatment failure, and the potential for selecting antimicrobial resistance [3].

1
Oral cephalosporins (e.g., cefpodoxime) cannot replicate the sustained 14-day exposure from a single injection; PK profile mismatch may alter endpoint interpretation.
2
In vitro MIC-based potency alone does not guarantee equivalent in vivo response; class-level susceptibility may not transfer to model outcomes.
3
Fluoroquinolone alternatives carry different resistance epidemiology; substitution may confound antimicrobial stewardship surveillance models.

Cefovecin: Comparative Evidence Guide


Potency Against S. pseudintermedius vs. Cefpodoxime

Cefovecin demonstrates superior in vitro potency against S. pseudintermedius, the primary pathogen in canine pyoderma, when compared to the oral third-generation cephalosporin cefpodoxime. In a comparative susceptibility study of 176 canine clinical isolates, the MIC90 for cefovecin was 0.12 µg/mL, whereas for cefpodoxime it was 0.5 µg/mL [1]. This represents a four-fold lower concentration required to inhibit 90% of bacterial growth for cefovecin. This quantitative difference suggests a higher intrinsic activity against this key veterinary pathogen [1].

Potency vs Cefpodoxime
Head-to-head
MIC90 0.12 µg/mL
4.2-fold lower vs cefpodoxime
Supports in vitro susceptibility benchmark for long-acting dosing models
176 canine S. pseudintermedius isolates, CLSI method
Veterinary Dermatology Antimicrobial Susceptibility Staphylococcus pseudintermedius

Clinical Efficacy in Feline Abscesses vs. Cefadroxil

In a controlled clinical field study evaluating the treatment of abscesses and infected wounds in cats, a single subcutaneous injection of cefovecin (8 mg/kg) demonstrated a higher treatment success rate compared to a 14-day oral course of the first-generation cephalosporin cefadroxil [1]. At the final assessment on day 28, 97% (86/89) of cefovecin-treated cats were considered treatment successes, compared to 91% (80/88) of cefadroxil-treated cats [1]. This demonstrates that a single, long-acting injectable dose of cefovecin can be at least as effective, if not numerically superior, to a 14-day course of a daily oral antibiotic, thereby eliminating the risk of owner non-compliance [1].

Feline abscess endpoint
Head-to-head
97% vs 91%
cefovecin vs cefadroxil
Reported endpoint response rate in feline abscess model; supports compliance-independent dosing interpretation
Day 28 assessment, multicenter study
Veterinary Infectious Disease Feline Medicine Clinical Trial

Resistance in Feline E. coli vs. Enrofloxacin

A 2023 epidemiological study in South Korea evaluating extended-spectrum beta-lactamase (ESBL)-producing E. coli isolates from cats found a lower resistance rate to cefovecin compared to the fluoroquinolone enrofloxacin [1]. In feline isolates, the resistance rate to cefovecin was 12.1%, while the resistance rate to enrofloxacin was 12.8% [1]. While both are relatively low, the data suggests that cefovecin may offer a marginal advantage in terms of pre-treatment susceptibility for feline E. coli infections compared to this specific fluoroquinolone, which is a relevant consideration in antimicrobial stewardship programs [1].

Resistance in E. coli
Head-to-head
12.1% vs 12.8%
cefovecin vs enrofloxacin
Supports antimicrobial susceptibility surveillance context
ESBL-producing feline isolates, South Korea 2023
Antimicrobial Resistance Veterinary Epidemiology Escherichia coli

Potency Against S. pseudintermedius: Multi-Cephalosporin Comparison

In a comparative in vitro study, cefovecin's MIC90 against S. pseudintermedius was 0.12 µg/mL, which was lower than that of cefpodoxime (0.5 µg/mL), ceftiofur (0.25 µg/mL), and significantly lower than cefadroxil and cefaclor (1 µg/mL), as well as cephalexin (2 µg/mL) [1]. This indicates that cefovecin is among the most potent cephalosporins in vitro against this key veterinary pathogen. The MIC90 of cefovecin (0.12 µg/mL) was equal to that of cefazolin and cephalothin [1].

Multi-cephalosporin MIC
Head-to-head
MIC90 0.12 µg/mL
matches cefazolin; lower than ceftiofur, cefpodoxime, cephalexin
Benchmark for in vitro potency ranking in canine staphylococcal research
Same isolate panel, CLSI broth microdilution
Antimicrobial Susceptibility Veterinary Pharmacology Staphylococcus pseudintermedius

Cefovecin: Research and Application Scenarios


Long-Acting Antibiotic Model for Pharmacokinetic Studies

Cefovecin's extraordinarily long half-life (133-166 hours) [1] and high protein binding (98-99%) [2] make it an ideal tool compound for studying the relationship between plasma protein binding, drug distribution, and duration of action in dogs and cats. Its predictable and well-characterized pharmacokinetics in these species provide a robust baseline for evaluating novel long-acting formulations or for use as a positive control in comparative PK/PD studies [REFS-1, REFS-2].

Improving Owner Compliance and Treatment Success

The quantitative evidence of a 97% treatment success rate in cats [3] and its superior in vitro potency against S. pseudintermedius [4] directly support the addition of cefovecin to a veterinary hospital's formulary. It is particularly indicated for cases where owner compliance with daily oral medication is a documented or anticipated barrier to successful treatment. Its 14-day duration from a single injection provides a logistical and therapeutic advantage over daily-dosed alternatives [1].

Antimicrobial Stewardship: Targeted Long-Acting Alternative

In the context of antimicrobial stewardship, cefovecin offers a targeted option. The lower resistance rate observed for cefovecin (12.1%) compared to enrofloxacin (12.8%) in feline E. coli isolates [5] provides a quantitative justification for its use as a first-line injectable cephalosporin, potentially reserving fluoroquinolones for culture-confirmed cases. Its single-dose regimen also minimizes the risk of leftover medication and improper disposal, contributing to responsible antibiotic use.

Application
Selection Property
Validation Focus
Long-acting PK/PD model compound
Species-specific high protein binding >98%
Duration-exposure model validation in dogs/cats
Injectable vs oral compliance research
Single-dose 14-day sustained level profile
Endpoint response interpretation in feline abscess model
Antimicrobial susceptibility surveillance
MIC distribution and resistance prevalence
ESBL-E. coli and S. pseudintermedius isolate panels

Technical Documentation Hub

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58 linked technical documents
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